Methyl 1-methylpyrrole-2-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-methylpyrrole-2-carboxylate can be synthesized through several methods. One common method involves the reaction of N-methylpyrrole-2-carboxylic acid with methanol in the presence of a catalyst such as trimethylsilyldiazomethane . Another method involves the reaction of methyl-1-methyl-1H-pyrrole-2-carboxylate with aluminum chloride in 1,2-dichloroethane at -25°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methylpyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
Methyl 1-methylpyrrole-2-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 1-methylpyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in chemical synthesis, it acts as a reactive intermediate that can undergo various transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-pyrrolecarboxylate: Similar in structure but lacks the additional methyl group on the pyrrole ring.
1-Methyl-2-pyrrolecarboxylic acid: Similar but contains a carboxylic acid group instead of a methyl ester group.
Uniqueness
Methyl 1-methylpyrrole-2-carboxylate is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where its unique reactivity is advantageous .
Properties
IUPAC Name |
methyl 1-methylpyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-5-3-4-6(8)7(9)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHVGKYWHWFAQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191055 | |
Record name | Methyl 1-methylpyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37619-24-2 | |
Record name | Methyl 1-methylpyrrole-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037619242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1-methylpyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-methylpyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 1-methylpyrrole-2-carboxylate in studying the photolysis of phtaloyl peroxide?
A1: this compound acts as a trapping agent for the detection of o-benzyne (also known as 1,2-didehydrobenzene), a highly reactive intermediate generated during the photolysis of phtaloyl peroxide []. The o-benzyne rapidly undergoes a Diels-Alder reaction with this compound, confirming the presence of o-benzyne in the reaction mixture.
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